An In-depth Technical Guide to Azetidin-1-yl(3-bromo-4-methylphenyl)methanone: Synthesis, Characterization, and Reactivity for Drug Discovery Applications
An In-depth Technical Guide to Azetidin-1-yl(3-bromo-4-methylphenyl)methanone: Synthesis, Characterization, and Reactivity for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive overview of Azetidin-1-yl(3-bromo-4-methylphenyl)methanone, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in public literature, this paper constructs a scientifically rigorous profile by analyzing its constituent functional groups: the strained azetidine ring, the versatile brominated aromatic system, and the central ketone linkage. We present a plausible multi-step synthesis, detailed analytical characterization protocols, and an expert evaluation of its chemical reactivity. The guide is intended for researchers and scientists, offering insights into leveraging this scaffold for the development of novel therapeutics. By grounding our analysis in the established chemistry of related structures, we provide a robust framework for its practical application in a research setting.
Introduction and Molecular Overview
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone represents a unique conjunction of three key pharmacophoric elements. The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in drug discovery to impart conformational rigidity and modulate physicochemical properties like solubility and metabolic stability.[1][2] Its inherent ring strain makes it a reactive yet manageable handle for further chemical modification.[2][3] The 3-bromo-4-methylphenyl moiety provides a scaffold ripe for diversification. The bromine atom serves as a synthetic linchpin for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of substituents. The methyl group provides a subtle lipophilic feature and can influence binding interactions. Finally, the methanone (ketone) bridge links these two systems, influencing planarity and serving as a potential hydrogen bond acceptor.
Given the prevalence of azetidine-containing molecules in various therapeutic areas, including oncology, neuroscience, and infectious diseases, this compound stands as a valuable building block for creating diverse chemical libraries.[4][5][6][7] This guide will detail the necessary protocols to synthesize, purify, and characterize this molecule, and explore its potential for subsequent chemical transformations.
Chemical Structure and Identifiers
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IUPAC Name: Azetidin-1-yl(3-bromo-4-methylphenyl)methanone
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Molecular Formula: C₁₁H₁₂BrNO
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Molecular Weight: 254.12 g/mol
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CAS Number: Not assigned (as of the date of this publication)
| Property | Predicted Value |
| LogP | 2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Table 1: Predicted Physicochemical Properties.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of Azetidin-1-yl(3-bromo-4-methylphenyl)methanone can be logically approached via a multi-step sequence starting from commercially available materials.[8][9] The core strategy involves the preparation of the requisite carboxylic acid followed by amide coupling with azetidine.
Protocol: Synthesis of 3-Bromo-4-methylbenzoic Acid (Intermediate 1)
Causality: This step converts the methyl group of the starting material into a carboxylic acid, which is the necessary functional group for the subsequent amide coupling. Potassium permanganate is a strong and cost-effective oxidizing agent suitable for this transformation.
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Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-bromo-4-methyltoluene (0.1 mol, 18.5 g) and 400 mL of water.
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Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO₄) (0.3 mol, 47.4 g) portion-wise over 2 hours.
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Scientist's Note: The reaction is exothermic. Add KMnO₄ slowly to maintain a controllable reflux. The purple color of the permanganate will disappear as it is consumed.
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Reaction Monitoring: Continue heating under reflux for 4-6 hours, or until the purple color persists, indicating the consumption of the starting material. Monitor by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
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Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct through a pad of celite.
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Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of 3-bromo-4-methylbenzoic acid will form.
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Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the product.
Protocol: Synthesis of 3-Bromo-4-methylbenzoyl Chloride (Intermediate 2)
Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate efficient amide bond formation with the weakly nucleophilic azetidine. Thionyl chloride is a standard reagent for this purpose.
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Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3-bromo-4-methylbenzoic acid (0.05 mol, 10.75 g) in thionyl chloride (SOCl₂) (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).
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Reaction: Heat the mixture to reflux for 2 hours. The solid will dissolve as the reaction proceeds.
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Isolation: After cooling, remove the excess SOCl₂ under reduced pressure. The resulting crude oil is 3-bromo-4-methylbenzoyl chloride and is typically used in the next step without further purification.
Protocol: Synthesis of Azetidin-1-yl(3-bromo-4-methylphenyl)methanone (Final Product)
Causality: This is the final coupling step where the electrophilic acyl chloride reacts with the nucleophilic nitrogen of azetidine to form the target amide.[3] An organic base is required to quench the HCl byproduct.
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Setup: Dissolve azetidine (0.06 mol, 3.42 g) and triethylamine (Et₃N) (0.075 mol, 10.5 mL) in 100 mL of dichloromethane (DCM) in a 250 mL flask. Cool the solution to 0°C in an ice bath.
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Addition: Dissolve the crude 3-bromo-4-methylbenzoyl chloride from the previous step in 50 mL of DCM. Add this solution dropwise to the azetidine solution over 30 minutes, maintaining the temperature at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.
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Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, 10-40% Ethyl Acetate in Hexanes) to afford the final product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the azetidine protons (triplet and quintet), the aromatic protons (doublets and singlet), and the methyl group (singlet). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbon (~168 ppm), aromatic carbons (including the C-Br carbon), azetidine carbons, and the methyl carbon. |
| FT-IR (ATR) | Strong carbonyl (C=O) stretch around 1640-1660 cm⁻¹. C-N and C-H stretches. |
| LC-MS (ESI+) | A major peak corresponding to the [M+H]⁺ ion at m/z ~254/256 (isotopic pattern for Bromine). |
| Melting Point | A sharp melting point is indicative of high purity. |
Table 2: Key Analytical Data for Structural Verification.
Chemical Reactivity and Synthetic Utility
The true value of Azetidin-1-yl(3-bromo-4-methylphenyl)methanone lies in its potential for derivatization, making it a versatile scaffold for library synthesis.
Palladium-Catalyzed Cross-Coupling
The aryl bromide is the most reactive handle for diversification.
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Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the installation of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. This is a primary strategy for exploring Structure-Activity Relationships (SAR) related to this pocket.
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Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling primary or secondary amines to the aromatic ring. This is crucial for introducing functionalities that can act as hydrogen bond donors or engage in ionic interactions.
Modification of the Ketone
The ketone functionality is a versatile point for modification.
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Reduction: Treatment with sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol. This introduces a chiral center and a hydrogen bond donor, significantly altering the molecule's 3D shape and interaction profile.
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Reductive Amination: The ketone can be converted to an amine via reductive amination, further expanding the chemical space that can be explored.
Azetidine Ring Reactivity
While more stable than its three-membered aziridine counterpart, the azetidine ring can undergo ring-opening reactions under specific, often harsh, acidic conditions.[3] However, under typical synthetic and physiological conditions, the N-acyl azetidine is a stable moiety.[1]
Potential Applications in Drug Discovery
Derivatives of azetidine are prevalent in modern pharmacology.[5][6][7] The scaffold of Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is a promising starting point for several therapeutic areas:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds in the ATP pocket. The derivatization potential at the bromine position allows for extensive exploration of this interaction space.
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GPCR Ligands: The rigid structure and opportunities for introducing diverse functional groups make this scaffold suitable for targeting G-protein coupled receptors.
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Antibacterial Agents: The azetidinone (β-lactam) ring is a famous pharmacophore in antibiotics.[10] While this compound is not a β-lactam, the azetidine moiety itself is found in various antibacterial and antimicrobial compounds, suggesting potential in this area.[7][11]
Conclusion
Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is a strategically designed chemical building block with significant potential for drug discovery programs. Although not a widely available compound, its synthesis is achievable through robust and well-understood organic chemistry principles. This guide provides the foundational knowledge for its synthesis, characterization, and, most importantly, its strategic derivatization. The combination of the stable, conformationally constraining azetidine ring with the exceptionally versatile bromophenyl group makes this a high-value scaffold for generating novel chemical entities with diverse pharmacological profiles.
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